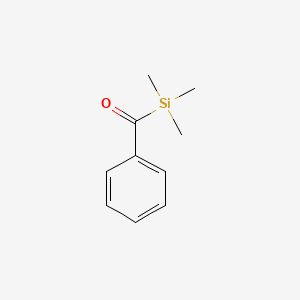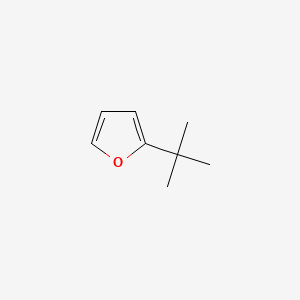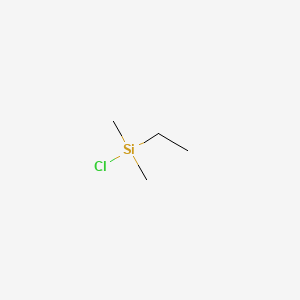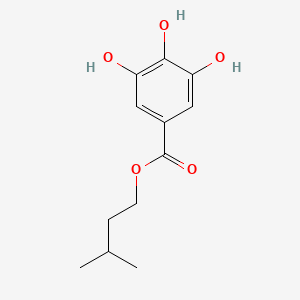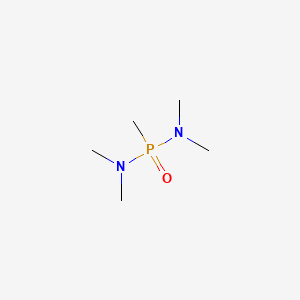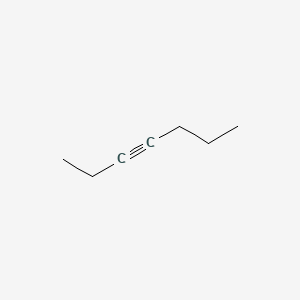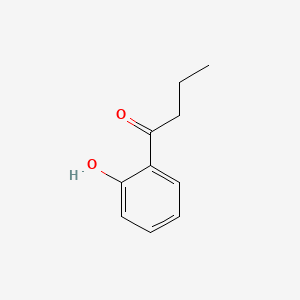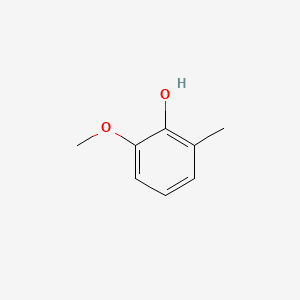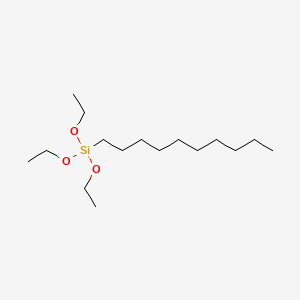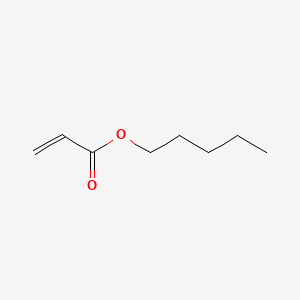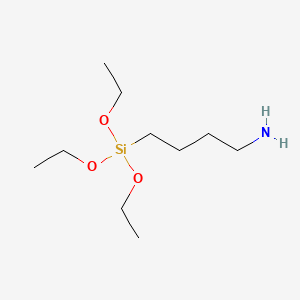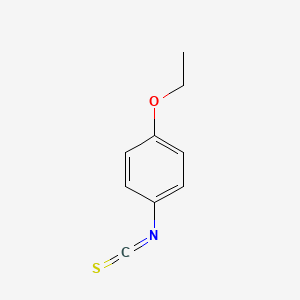
Manganese diiodide
Übersicht
Beschreibung
Manganese diiodide is a compound with the formula MnI2. It is classified as an iodide and appears as a pale pink crystalline solid . The CAS registry number for this compound is 7790-33-2 .
Synthesis Analysis
The synthesis of Manganese diiodide involves complex reactions. One method involves the oxidation of a manganese basic salt using persulfate . Another method involves a very efficient chemical reduction of potassium permanganate by nascent hydrogen in low-temperature acid media .Molecular Structure Analysis
Manganese diiodide has a molecular formula of I2Mn and an average mass of 308.747 Da . The geometry of manganese in manganese diiodide is 6 coordinate: octahedral .Chemical Reactions Analysis
Manganese diiodide reacts with aqueous ammonia, sodium hydroxide, and hydrogen peroxide . In basic solutions, H2O2 oxidizes Mn (II) to Mn (IV), giving a brown precipitate .Physical And Chemical Properties Analysis
Manganese diiodide is a black to brown colored inorganic compound that appears as a crystalline or amorphous powder . It’s insoluble in water, but it’s reactive with most acids to produce manganese salts . Its chemical formula is MnI2, with a molar mass of 86.9368 g/mol and a density of 5.026 g/cm3 .Wissenschaftliche Forschungsanwendungen
-
Energy Storage Devices
-
Catalysts
-
Adsorbents
-
Sensors and Imaging
-
Therapeutic Activity
-
Biomedical Applications
- Application: MnO 2 NPs have great potential for various biomedical applications due to their unique fundamental properties .
- Method: The nanoparticles can be used in drug delivery, anticancer therapeutics, antimicrobial activities, and bioimaging .
- Results: Research is ongoing, but initial findings suggest that MnO 2 NPs could revolutionize biomedical nanotechnology .
-
Electrocatalysts for Oxygen Evolution Reaction (OER)
- Application: MnO 2 and its composites perform well as electrocatalysts in OER .
- Method: The nanostructured MnO 2 and its composites are used in metal–air batteries, water splitting, and other energy systems .
- Results: The influence of structures and polymorphs of MnO 2 and its composites on OER properties is thoroughly discussed .
-
Theranostics
- Application: MnO 2 is increasingly being used in the biomedical field for disease diagnosis and treatment .
- Method: The preparation methods of MnO 2 nanomaterials and the mechanisms by which they serve as magnetic resonance contrast agents are summarized .
- Results: Their applications as photoacoustic and fluorescent contrast agents are introduced .
-
Preparation of Oxygen and Chlorine
- Application: MnO 2 is used in drying black paints and in the preparation of oxygen and chlorine .
- Method: It acts as a catalyst in the production of artificial flavors like vanilla and as an oxidizing agent in treating uranium ore to produce the oxide-concentrate .
- Results: It has found wide applications in catalysts, oxidants, ferrites, achromats and battery materials .
-
Water Treatment
- Application: MnO 2 is used in water treatment processes to remove iron and manganese from groundwater .
- Method: The MnO 2 acts as an oxidizing agent to convert the dissolved iron and manganese into insoluble forms, which can then be filtered out .
- Results: This method has been effective in improving the quality of groundwater .
-
Colorant in Ceramics
-
Decolorizing Glass
- Application: MnO 2 is used to decolorize glass by counteracting the green tint caused by iron impurities .
- Method: A small amount of MnO 2 is added to the glass mixture, which reacts with the iron to neutralize the green color .
- Results: This application has been essential in the production of clear glass .
Safety And Hazards
Eigenschaften
IUPAC Name |
manganese(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFOIJABGVEFP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnI2, I2Mn | |
| Record name | manganese(II) iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Manganese(II)_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20999088 | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7470 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese iodide | |
CAS RN |
7790-33-2 | |
| Record name | Manganese iodide (MnI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide (MnI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20999088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9VVO3QCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



